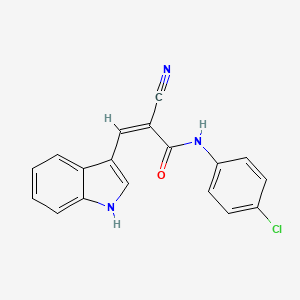![molecular formula C18H13Cl2N3O2 B5625365 N-(3-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5625365.png)
N-(3-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related acetamides involves a series of steps that may include the formation of N—H⋯O and C—H⋯O hydrogen bonds along with various interactions such as C—Cl⋯π(arene) and C—I⋯π(arene), which play a crucial role in the molecular assembly of these compounds into complex sheets or chains (Narayana et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds, as revealed through crystallography, demonstrates the importance of intermolecular hydrogen bonding in the formation of their crystalline structures. For instance, molecules of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide are linked via C—H⋯O intermolecular interactions, forming chains along specific crystallographic axes (Saravanan et al., 2016).
Chemical Reactions and Properties
The reactivity of acetamides can be influenced by their functional groups. For example, the presence of chloro and acetamido groups can lead to specific interactions and reactivity patterns, as seen in the case of 2-(pyridin-2-yl)-N,N-diphenylacetamides, where oxidation with various agents produces multiple products, indicating the compounds' diverse reactivity channels (Pailloux et al., 2007).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-13-6-4-12(5-7-13)16-8-9-18(25)23(22-16)11-17(24)21-15-3-1-2-14(20)10-15/h1-10H,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPKGXGTHXTDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,1-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-indole-6-carboxamide](/img/structure/B5625290.png)
![5-fluoro-N,N-dimethyl-2-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidin-4-amine](/img/structure/B5625301.png)
![3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5625314.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5625325.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5625331.png)


![1-phenyl-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5625343.png)
![2-[(2,5-difluorophenyl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5625363.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5625364.png)
![ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5625378.png)

![1-[1-(3-methylbenzyl)-3-pyridin-3-yl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5625394.png)
![2-[(2-chlorobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5625401.png)